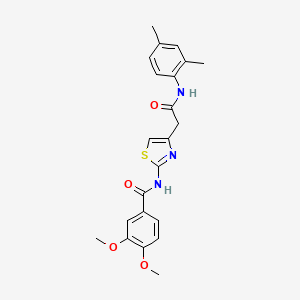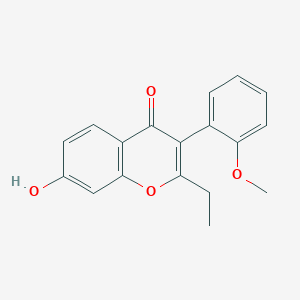
2-Ethyl-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one, also known as EGCg, is a flavonoid compound found in green tea. EGCg has been the subject of extensive scientific research due to its potential health benefits.
Wissenschaftliche Forschungsanwendungen
Inhibition of Pro-Inflammatory Responses
Compounds structurally similar to 2-Ethyl-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one have been studied for their potential in inhibiting pro-inflammatory responses. For instance, derivatives of 2-(2-Phenylethyl)-4H-chromen-4-one from the resinous wood of Aquilaria sinensis showed significant inhibition of superoxide anion generation in human neutrophils (Wang et al., 2018).
Synthesis and Characterization in Catalytic Processes
Polystyrene-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts have been utilized in Michael additions of 4-hydroxycoumarin, a compound similar to 2-Ethyl-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one, for the synthesis of various analogues including Warfarin™. These novel catalytic systems demonstrated efficient conversion yields and could be reused multiple times without significant loss of activity (Alonzi et al., 2014).
Antibacterial Activity
Research on 4-hydroxy-chromen-2-one derivatives, which are chemically related to 2-Ethyl-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one, revealed notable antibacterial properties. These compounds showed bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).
Antioxidant Properties
An investigation into the antioxidant properties of 4-hydroxycoumarin derivatives, closely related to the compound , demonstrated their potential in scavenging free radicals in a hypochlorous system. This suggests their application in managing oxidative stress-related conditions (Stanchev et al., 2009).
Anti-cancer Potential
A study focusing on a methoxyflavonol derivative, structurally akin to 2-Ethyl-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one, revealed its potential in inducing apoptosis in human colon cancer cells. This suggests a possible application in developing cancer therapies (Lee et al., 2014).
Potential as Antihyperlipidemic Agent
A derivative of 2-(4-hydroxy-3-methoxyphenyl)-chromen-4-one showed efficacy in reducing the atherogenic index and modulating the expression of certain genes in hyperlipidemic rats, indicating its potential as an antihyperlipidemic agent (Prasetyastuti et al., 2021).
Eigenschaften
IUPAC Name |
2-ethyl-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-3-14-17(12-6-4-5-7-15(12)21-2)18(20)13-9-8-11(19)10-16(13)22-14/h4-10,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLWUBDWAKVULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(3,4-diethoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2852306.png)
![3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2852310.png)
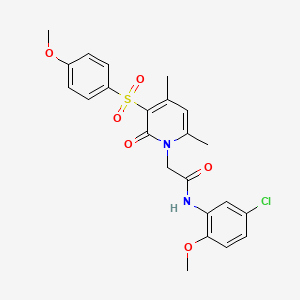
![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2852313.png)

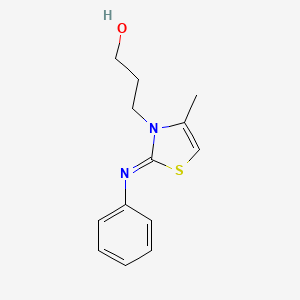
![2-chloro-1-[(7Z)-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2852316.png)
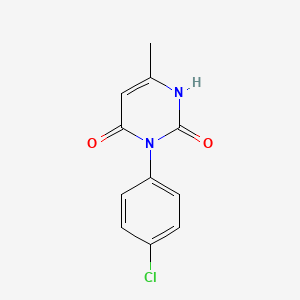
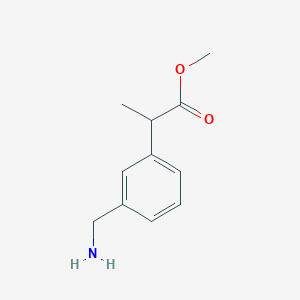
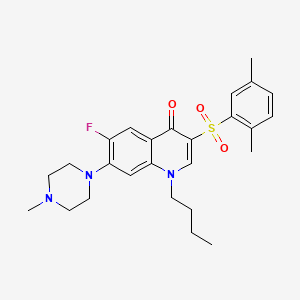
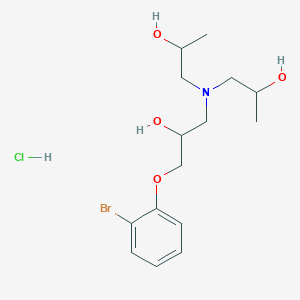
![1-benzyl-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B2852325.png)
